molecular formula C18H13Cl3N2S2 B2991561 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 860609-64-9

4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine

Cat. No.: B2991561
CAS No.: 860609-64-9
M. Wt: 427.79
InChI Key: FNSZDDJMZVFYKK-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted with chlorine at position 4 and two distinct sulfanyl-containing groups at positions 2 and 5. The compound features a (2,6-dichlorobenzyl)sulfanyl moiety at position 2 and a (phenylsulfanyl)methyl group at position 6. Pyrimidine derivatives are foundational in medicinal chemistry due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2S2/c19-15-7-4-8-16(20)14(15)11-25-18-22-12(9-17(21)23-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSZDDJMZVFYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=NC(=N2)SCC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Dichlorophenyl and Phenylsulfanyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro and sulfanyl groups, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, thiols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine can be contextualized by comparing it to related pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Features Reference
4-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine - Cl (4), -SCH2(2,6-Cl2C6H3) (2), -CH2SPh (6) High halogen density; dual sulfanyl groups may enhance binding to hydrophobic targets.
4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (C3518) - Cl (4), -C6H4Cl (6), -Ph (2) Simplified structure with phenyl and chlorophenyl groups; lacks sulfanyl moieties.
4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine - SPhCl (4), -CH2SPhCl (6), -SCH2C6H4F (2) Triple sulfanyl groups; fluorine substitution may improve metabolic resistance.
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol - OH (4), -CH2SPhCl (6), -2-pyridinyl (2) Hydroxyl group enhances polarity; pyridinyl moiety enables metal coordination.
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine - Cl (4), -SCH2(3-Cl-C6H3-CH2-piperidine) (2), -OCH3 (6) Piperidine-substituted sulfanyl group; methoxy improves solubility.

Structural Variations and Implications

Substituent Diversity :

  • The 2,6-dichlorophenyl group in the primary compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to simpler chlorophenyl groups in C3518 .
  • Sulfanyl vs. Methoxy Groups : The 6-[(phenylsulfanyl)methyl] substituent in the primary compound contrasts with the methoxy group in ’s derivative. Sulfanyl groups enhance lipophilicity, whereas methoxy groups improve aqueous solubility .

Halogenation Patterns :

  • The 2,6-dichloro substitution on the benzyl group (primary compound) vs. 4-chloro on the phenyl ring (C3518) alters electronic distribution. Dichlorination may increase steric hindrance and reduce rotational freedom, impacting target selectivity .

Biological Activity :

  • While direct bioactivity data for the primary compound is absent, analogs like 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine () exhibit antifungal properties due to sulfur-mediated enzyme inhibition . The primary compound’s dual sulfanyl groups could amplify such effects.

Physicochemical Properties

  • Lipophilicity: The primary compound’s dichlorophenyl and phenylsulfanyl groups likely confer higher logP values compared to hydroxyl- or methoxy-substituted analogs (e.g., ’s pyrimidinol), favoring membrane permeability .
  • Metabolic Stability : Fluorine in ’s derivative enhances resistance to oxidative metabolism compared to chlorine in the primary compound .

Biological Activity

4-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure features a pyrimidine core substituted with chloro and sulfanyl groups, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of the pyrimidine structure exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other bacterial strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Anticancer Activity

The anticancer potential of compounds similar to 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine has been evaluated against various cancer cell lines. In vitro studies demonstrated low-level anticancer activity across multiple cancer types, including leukemia and melanoma, suggesting the need for further optimization to enhance efficacy .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Strong inhibitory activity against urease was noted, indicating potential applications in treating conditions related to urease-producing bacteria .

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific proteins and enzymes in microbial and cancerous cells. Molecular docking studies have elucidated how the compound binds to target sites, influencing cellular processes such as proliferation and apoptosis .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity, revealing that those with similar structural motifs as 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine exhibited varying degrees of effectiveness against pathogenic bacteria.
  • Cancer Cell Line Testing : In a comprehensive study involving over sixty cancer cell lines, the compound's derivatives were tested for their ability to inhibit tumor growth. Results indicated a range of responses, with some derivatives showing significant growth inhibition in specific cancer types .

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